molecular formula C17H16O2 B14700472 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid CAS No. 27067-47-6

1-Methyl-2,2-diphenylcyclopropanecarboxylic acid

Cat. No.: B14700472
CAS No.: 27067-47-6
M. Wt: 252.31 g/mol
InChI Key: ALTJKGMGSJVUBN-UHFFFAOYSA-N
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Description

1-Methyl-2,2-diphenylcyclopropanecarboxylic acid is an organic compound with a cyclopropane ring substituted with a methyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,1-diphenylethylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions to form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Methyl-2,2-diphenylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyclopropane ring and phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    1-Methyl-2,2-diphenylcyclopropane: Lacks the carboxylic acid group.

    2,2-Diphenylcyclopropanecarboxylic acid: Lacks the methyl group.

    1-Methyl-2-phenylcyclopropanecarboxylic acid: Has only one phenyl group.

Uniqueness: 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid is unique due to the presence of both a methyl group and two phenyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-methyl-2,2-diphenylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-16(15(18)19)12-17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTJKGMGSJVUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298044
Record name 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27067-47-6
Record name NSC120390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,2-diphenylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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